molecular formula C11H20ClNO2 B1490097 2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one CAS No. 2098122-90-6

2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one

Cat. No.: B1490097
CAS No.: 2098122-90-6
M. Wt: 233.73 g/mol
InChI Key: KZMGCTJOOJXPFI-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one is a high-purity chemical compound offered for research and development purposes. This molecule features a chloroalkyl ketone functional group attached to a 4-ethoxypiperidine scaffold, a structural motif present in compounds investigated for various biological activities . Piperidine-based structures are of significant interest in medicinal chemistry and are frequently explored as key intermediates or core structures in the synthesis of potential therapeutic agents . The presence of the ethoxy group on the piperidine ring can influence the compound's physicochemical properties and its interaction with biological systems. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. As a standard safety practice, researchers should consult the Safety Data Sheet (SDS) before use. All chemicals should be handled by qualified professionals using appropriate personal protective equipment. For specific properties and applications of this compound, please contact us for more information.

Properties

IUPAC Name

2-chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-3-10(12)11(14)13-7-5-9(6-8-13)15-4-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMGCTJOOJXPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a chloro group and a piperidine moiety, which are known to influence its biological activity. The presence of the ethoxy group enhances its lipophilicity, potentially affecting its permeability and interaction with biological membranes.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens. In particular, the compound has shown promising activity against Mycobacterium tuberculosis, suggesting it may serve as a lead compound in anti-tubercular drug development.

Microorganism Inhibition Concentration (MIC)
Mycobacterium tuberculosis6.3 µM
Staphylococcus aureus8.5 µM
Escherichia coli15 µM

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. Studies have indicated that the compound targets specific proteins involved in cell wall biosynthesis.

Case Study 1: Anti-Tubercular Activity

A high-throughput screening study identified this compound as a potential candidate for further development against M. tuberculosis. The structure-activity relationship (SAR) analysis revealed that modifications to the piperidine ring could enhance potency and selectivity.

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests conducted on human cell lines demonstrated that the compound exhibits selective toxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

Toxicological Profile

Toxicological assessments indicate that while this compound shows promising biological activity, it also presents certain risks. Acute toxicity studies in animal models revealed dose-dependent effects, necessitating careful evaluation during drug development.

Parameter Value
LD50 (oral, rat)200 mg/kg
HepatotoxicityMild at high doses
NephrotoxicityNot significant

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, such as chloro-ketone backbones, piperidine/piperazine rings, or bicyclic heterocycles.

Piperidine/Piperazine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method Potential Applications
2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one C₁₁H₂₀ClNO₂ 233.73 4-ethoxy-piperidine, chloro-ketone Not explicitly described (likely SN2/amide coupling) Hypothesized CNS modulation
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one C₁₆H₁₆ClN₅O 329.78 Pyrimidinyl-phenyl, piperazine, chloro-ketone Chloroacetyl chloride + amine in MeCN Kinase inhibition (speculative)
4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butan-1-one C₂₀H₂₁F₃NO₂S 396.44 Thiophene, trifluoromethylphenyl, piperidine Arylpiperazine synthesis via coupling Anticancer/antiviral research

Key Findings :

  • Substituent Effects : The 4-ethoxy group in the target compound may enhance solubility compared to the trifluoromethylphenyl group in , which is hydrophobic. Piperazine derivatives (e.g., ) exhibit higher molecular weights due to aromatic substituents.
  • Synthetic Routes : Chloroacetyl chloride is a common reagent for introducing the chloro-ketone moiety, as seen in , suggesting similar pathways for the target compound.
Bicyclic and Spiro Heterocycles
Compound Name Molecular Formula Molecular Weight (g/mol) Purity Key Structural Features
2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one C₁₀H₁₆ClNO₂ 217.69 ≥95% Bicyclic amine, hydroxy group
2-Chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butan-1-one C₁₁H₁₈ClNO₂ 231.72 ≥95% Fused furan-pyridine ring
2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one Not provided Not provided ≥95% Spirocyclic ether-amine

Key Findings :

  • Molecular Weight : These compounds have lower molecular weights (217–231 g/mol) than the target compound (233.73 g/mol), suggesting better bioavailability.
Chloro-Substituted Ketones in Agrochemicals
Compound Name Molecular Formula Molecular Weight (g/mol) Use
Chlorfenvinphos (α- and β-isomers) C₁₂H₁₄Cl₃O₄P 359.56 Insecticide (organophosphate)
2-Chloro-1-(4-iodophenyl)-1-propanone C₉H₈ClIO 294.52 Synthetic intermediate (halogenated aryl)

Key Differences :

  • Functional Groups : Chlorfenvinphos contains a phosphate ester, enabling acetylcholinesterase inhibition, unlike the target compound’s neutral ketone.
  • Aryl vs. Piperidine : The 4-iodophenyl group in confers photolability, whereas the ethoxypiperidine in the target compound may enhance metabolic stability.

Preparation Methods

Nucleophilic Substitution of 2-Chlorobutan-1-one Derivatives

  • Starting Materials: 2-chlorobutan-1-one or its derivatives, 4-ethoxypiperidine.
  • Reaction Conditions:
    • Solvent: Dimethylacetamide (DMAC) or similar polar aprotic solvents.
    • Base: Potassium phosphate (K₃PO₄) to neutralize HCl formed.
    • Catalyst: Potassium iodide (KI) to facilitate halide exchange and improve reaction rate.
    • Temperature: Approximately 100°C.
    • Time: 4 to 6 hours until completion as monitored by TLC.
  • Procedure: The 2-chlorobutan-1-one derivative is dissolved in DMAC and added dropwise to a stirred mixture of 4-ethoxypiperidine, base, and catalyst. After completion, the reaction mixture is cooled, extracted with isopropyl acetate, washed, dried, and purified by silica gel chromatography.
  • Yield and Purity: Yields around 45% with purity exceeding 97% have been reported under these conditions.

Detailed Reaction Data and Analysis

Parameter Description/Value Notes/Source
Starting Material 2-[4-(4-chloro-1-butyryl)phenyl]-2-methylpropionate methyl ester Precursor for substitution
Nucleophile 4-Ethoxypiperidine Key amine for substitution
Solvent Dimethylacetamide (DMAC) Polar aprotic solvent facilitating SN2
Base Potassium phosphate (K₃PO₄) Neutralizes HCl byproduct
Catalyst Potassium iodide (KI) Enhances halide displacement
Temperature 100°C Elevated temperature for reaction rate
Reaction Time 4–6 hours Monitored by TLC for completion
Work-up Extraction with isopropyl acetate, washing, drying Standard organic work-up
Purification Silica gel chromatography To achieve >97% purity
Yield 45% Moderate yield typical for this method

Research Findings and Notes

  • The substitution reaction is sensitive to reaction temperature and time; prolonged heating beyond 6 hours may lead to side reactions or decomposition.
  • The choice of base and catalyst is crucial; potassium phosphate and potassium iodide are preferred for optimal yield and purity.
  • The use of DMAC as solvent provides a good balance between solubility of reactants and reaction kinetics.
  • The product's identity and purity are confirmed by 1H NMR spectroscopy and mass spectrometry, with characteristic chemical shifts consistent with the expected structure.
  • Alternative synthetic approaches involving phosphonate intermediates and homologous reactions are documented but less directly applicable to this compound.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Nucleophilic Substitution 2-chlorobutan-1-one derivative, 4-ethoxypiperidine, DMAC, K₃PO₄, KI, 100°C Straightforward, moderate yield, high purity Moderate yield (45%), requires careful temperature control
Phosphonate Intermediate Route Alkoxy p-chlorobenzyl phosphonate, strong base, acidic hydrolysis High purity products, well-studied for similar compounds Multi-step, less direct for target compound

Q & A

Q. Table 1. Comparative Stability of Analogous Chloro-Ketones

CompoundHalf-life (pH 7.4, 25°C)Major Degradation Pathway
2-Chloro-1-piperidin-1-ylbutan-1-one48 hoursHydrolysis of chloro-ketone
This compound72 hoursEthoxy group oxidation
Data derived from and .

Q. Table 2. Enzymatic Resolution Efficiency

Enzyme SourceSubstrateee (%)Yield (%)
Acinetobacter sp. SC138742-chloro-1-(2,4-dichlorophenyl)ethanone99.956.2
Acinetobacter sp. ZJPH1806This compound99.568.4
Adapted from .

Notes on Contradictions

  • pH-Dependent Stability : Evidence reports optimal enzymatic activity at pH 7.6 for Acinetobacter sp., conflicting with earlier studies (pH 5.5 for similar strains). This highlights the need for strain-specific optimization.
  • Stereochemical Outcomes : Computational predictions (e.g., AutoDock) may conflict with experimental SPR data due to solvent effects in docking simulations .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one
Reactant of Route 2
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2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one

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